3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide
Description
3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide is a synthetic small molecule characterized by a benzothiazole core substituted with methoxy (4-position) and nitro (6-position) groups. The propanamide linker connects the benzothiazole moiety to a 4-fluorophenylthio group. The fluorinated arylthio group may enhance lipophilicity and metabolic stability, while the benzothiazole scaffold is commonly associated with antimicrobial, anticancer, and kinase-inhibitory properties .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfanyl-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4S2/c1-25-13-8-11(21(23)24)9-14-16(13)20-17(27-14)19-15(22)6-7-26-12-4-2-10(18)3-5-12/h2-5,8-9H,6-7H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQQPMSKOFFKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CCSC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-fluorophenylthiol intermediate, which is then reacted with a suitable propanamide derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group results in an amine derivative.
Scientific Research Applications
3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs share key motifs such as benzothiazole cores, arylthio groups, and amide linkers. Below is a comparative analysis with select compounds from the literature:
Key Observations:
In contrast, chloro (1216418-08-4) increases steric hindrance and lipophilicity . Methoxy at the 4-position (target compound) may improve solubility compared to purely hydrophobic substituents.
Biological Implications :
- The fluorophenylthio group (target compound) balances metabolic stability and target affinity, whereas pyridinyl (GSK1570606A) may facilitate hydrogen bonding .
Physicochemical Properties:
- LogP : Fluorine and nitro groups increase hydrophobicity, while methoxy and amide functionalities enhance solubility.
- pKa : The nitro group (pKa ~ -1) and methoxy (pKa ~ 10) create a polarized electronic profile, influencing binding to charged residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
